molecular formula C14H22S B14424552 2,7-Di-tert-butylthiepin CAS No. 83670-21-7

2,7-Di-tert-butylthiepin

Cat. No.: B14424552
CAS No.: 83670-21-7
M. Wt: 222.39 g/mol
InChI Key: QJDZGLJXRXAYHV-UHFFFAOYSA-N
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Description

2,7-Di-tert-butylthiepin: is an organic compound with the molecular formula C14H22S . It belongs to the class of thiepins, which are seven-membered heterocyclic compounds containing sulfur. This compound is particularly notable for its thermal stability, which is attributed to the steric hindrance provided by the two tert-butyl groups at positions 2 and 7 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-di-tert-butylthiepin typically involves the reaction of 2,6-di-tert-butylthiopyrylium salt with appropriate reagents. The process includes several steps, such as the formation of intermediates and their subsequent transformation into the final product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,7-Di-tert-butylthiepin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Methyl iodide and silver tetrafluoroborate are often used in electrophilic substitution reactions.

    Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination reactions.

    Cycloaddition: Tetracyanoethylene is a common reagent for cycloaddition reactions.

Major Products Formed:

    Oxidation: Thiepin 1-oxide.

    Substitution: Aromatized compounds.

    Bromination: Thiophene and thiopyran derivatives.

    Cycloaddition: [4 + 2] adducts.

Mechanism of Action

The mechanism of action of 2,7-di-tert-butylthiepin involves its interaction with various molecular targets and pathways. The steric hindrance provided by the tert-butyl groups influences its reactivity and stability. The compound’s electronic structure, as studied through photoelectron spectroscopy, reveals insights into its ionization and interaction with other molecules .

Comparison with Similar Compounds

    Thiepin: The parent compound without tert-butyl groups.

    2,7-Dimethylthiepin: A derivative with methyl groups instead of tert-butyl groups.

    Thieno[3,4-d]thiepin: A fused ring system containing thiepin.

Comparison: 2,7-Di-tert-butylthiepin is unique due to its enhanced thermal stability, which is primarily attributed to the steric effects of the tert-butyl groups. This stability makes it a valuable compound for studying the properties of thiepins and their derivatives .

Properties

CAS No.

83670-21-7

Molecular Formula

C14H22S

Molecular Weight

222.39 g/mol

IUPAC Name

2,7-ditert-butylthiepine

InChI

InChI=1S/C14H22S/c1-13(2,3)11-9-7-8-10-12(15-11)14(4,5)6/h7-10H,1-6H3

InChI Key

QJDZGLJXRXAYHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C(S1)C(C)(C)C

Origin of Product

United States

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